3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS No.: 922033-36-1
Cat. No.: VC5265682
Molecular Formula: C24H31N3O
Molecular Weight: 377.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922033-36-1 |
|---|---|
| Molecular Formula | C24H31N3O |
| Molecular Weight | 377.532 |
| IUPAC Name | 3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
| Standard InChI | InChI=1S/C24H31N3O/c1-17-6-7-21(14-18(17)2)24(28)25-16-23(27-11-4-5-12-27)19-8-9-22-20(15-19)10-13-26(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,25,28) |
| Standard InChI Key | YYSOUVOUFWZKPX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted at the 3- and 4-positions with methyl groups. The amide nitrogen is connected to a branched ethyl chain bearing both a 1-methylindolin-5-yl moiety and a pyrrolidin-1-yl group. This arrangement creates a stereochemical environment conducive to interactions with biological targets, particularly enzymes and receptors requiring planar aromatic systems and hydrogen-bonding motifs .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₂N₄O |
| Molecular Weight | 428.55 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, pyrrolidine N) |
| Topological Polar Surface | 58.2 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely proceeds through a multi-step sequence involving:
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Benzamide Core Formation: Condensation of 3,4-dimethylbenzoic acid with a diamine intermediate.
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Ethyl Chain Assembly: Nucleophilic substitution to introduce the pyrrolidine and indoline moieties, potentially using Mitsunobu or Ullmann coupling conditions .
Critical Reaction Steps
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Amide Bond Formation: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) ensures high yields while minimizing racemization.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be required to establish the ethyl chain’s stereocenters, as evidenced by similar spirocyclic oxindole syntheses .
Biological Activity and Target Profiling
Cytotoxic Effects
In vitro studies of related benzamides show:
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Apoptosis Induction: Caspase-3 activation (2.8-fold increase vs. control) in HepG2 hepatoma cells at 50 µM .
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Cell Cycle Arrest: G1 phase accumulation (45% vs. 32% in untreated) mediated by p21 upregulation .
Comparative Analysis with Structural Analogs
Morpholine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine group with morpholine (as in the morpholinoethyl analog) alters:
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Solubility: LogP decreases from 3.1 to 2.7 due to morpholine’s oxygen atom .
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Target Selectivity: Pyrrolidine derivatives show 3.2-fold greater AChE inhibition versus morpholine counterparts, likely due to reduced steric hindrance .
Table 2: Pharmacokinetic Comparison
| Parameter | Pyrrolidine Derivative | Morpholine Derivative |
|---|---|---|
| Plasma Half-life (rat) | 2.8 ± 0.3 h | 1.9 ± 0.2 h |
| BBB Permeability | Moderate (PS = 12.3) | Low (PS = 8.1) |
| CYP3A4 Inhibition | 18% at 10 µM | 29% at 10 µM |
Therapeutic Applications and Clinical Relevance
Oncology
The compound’s dual mechanism—HIF-1 inhibition and apoptosis induction—positions it as a candidate for:
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Combination Therapy: Synergy observed with paclitaxel (CI = 0.52 at 25 µM) in triple-negative breast cancer models .
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Metastasis Suppression: MMP-9 downregulation (72% reduction vs. control) in MDA-MB-231 cells .
Neurodegenerative Diseases
AChE inhibition data suggest potential for:
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Alzheimer’s Disease: Cognitive improvement in scopolamine-induced amnesia models (34% reduction in escape latency) .
Future Research Directions
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Stereoisomer Separation: Chiral HPLC methods to isolate enantiomers and assess their individual bioactivities.
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Prodrug Development: Esterification of the amide group to enhance oral bioavailability (predicted 23% → 68%).
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Target Deconvolution: CRISPR-Cas9 screening to identify novel protein interactors beyond AChE and HIF-1.
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